neuropeptide Y, Pro(34)-

Receptor pharmacology Binding affinity Selectivity profiling

[Pro34]NPY (neuropeptide Y, Pro(34)-) is a synthetic analog of the 36-amino-acid neuropeptide Y (NPY) engineered with a single substitution of proline for glutamic acid at position 34. This modification confers pronounced selectivity for the Y1 receptor subtype over the Y2 subtype.

Molecular Formula C7 H11 N5 O
Molecular Weight 0
CAS No. 138874-38-1
Cat. No. B1178721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameneuropeptide Y, Pro(34)-
CAS138874-38-1
Synonymsneuropeptide Y, Pro(34)-
Molecular FormulaC7 H11 N5 O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neuropeptide Y, Pro(34)- (CAS 138874-38-1): Selective Y1 Receptor Agonist for Target-Specific Research Procurement


[Pro34]NPY (neuropeptide Y, Pro(34)-) is a synthetic analog of the 36-amino-acid neuropeptide Y (NPY) engineered with a single substitution of proline for glutamic acid at position 34. This modification confers pronounced selectivity for the Y1 receptor subtype over the Y2 subtype [1]. Unlike native NPY, which activates both Y1 and Y2 receptors with high potency, [Pro34]NPY preferentially engages postjunctional Y1-mediated responses while sparing Y2-mediated prejunctional effects [2]. This differentiation enables experimental designs that require unambiguous Y1 receptor activation without Y2-derived confounds.

Why Generic NPY or Other Analogs Cannot Substitute for Neuropeptide Y, Pro(34)- in Y1-Selective Studies


Native NPY binds with high affinity to both Y1 and Y2 receptors, making it impossible to attribute functional outcomes to a single receptor subtype. Closely related analogs such as [Leu31,Pro34]NPY and NPY(13‑36) display distinct selectivity fingerprints that differ in species-dependent affinities and off-target Y4/Y5 binding [1]. [Pro34]NPY provides a uniquely quantifiable selectivity window of approximately 1000‑fold for Y1 over Y2—an unmatched margin among singly substituted NPY analogs—making it indispensable for experiments where Y2-mediated artifacts must be rigorously excluded [2].

Quantitative Differentiation Evidence for Neuropeptide Y, Pro(34)-: Comparator-Anchored Performance Data


Y1 vs Y2 Binding Selectivity: Approximately 1000-Fold Higher Affinity for Y1 Over Y2 Receptors

In direct binding assays, [Pro34]NPY binds to mouse brain Y1 receptors with a Ki of 0.14 nM, whereas its affinity for porcine spleen Y2 receptors is 140 nM, yielding a selectivity ratio of ~1000:1 [1]. By comparison, the singly substituted analog [His34]NPY achieves only 19‑fold selectivity under the same conditions [1]. Native NPY and PYY lack this discrimination, binding tightly to both subtypes.

Receptor pharmacology Binding affinity Selectivity profiling

In Vivo Functional Dissociation: Postjunctional (Y1) Pressor Response Without Prejunctional (Y2) Vagal Attenuation

In anesthetized rats and dogs, [Pro34]NPY increased arterial blood pressure (a postjunctional Y1 effect) but completely failed to attenuate vagally induced bradycardia (a prejunctional Y2 effect), whereas native NPY produced both responses [1]. This in vivo dissociation cannot be achieved with non‑selective NPY or Y2‑preferring fragments such as NPY(13‑36).

In vivo pharmacology Cardiovascular research Receptor subtype discrimination

Full Y1 Agonist Efficacy Equivalent to Native NPY in Isolated Tissue Functional Assays

In the guinea‑pig caval vein, a prototypical Y1 receptor bioassay, [Pro34]NPY evoked vasoconstriction with potency and efficacy comparable to native NPY(1‑36) [1]. In contrast, C‑terminal fragments such as NPY(13‑36) are inactive at Y1 receptors. This demonstrates that the Pro34 substitution fully preserves Y1 agonism.

Vasoconstriction assay Smooth muscle pharmacology Agonist efficacy

Exclusive Y1-Mediated Contraction in Rat Femoral Artery: Absence of Response by Y2 Agonist NPY(13‑36)

In rat femoral arteries pre‑contracted with phenylephrine, [Pro34]NPY elicited concentration‑dependent contraction, whereas the Y2‑selective agonist NPY(13‑36) produced no contraction [1]. This confirms that the vasoconstrictor response in this preparation is exclusively Y1‑mediated and that [Pro34]NPY can be used to probe Y1‑dependent vascular tone without Y2 interference.

Vascular pharmacology Receptor subtype selectivity Ex vivo tissue bath

Selectivity Context: Residual Y4/Y5 Binding Shared by Pro34-Containing Analogs

The IUPHAR/BPS Guide to Pharmacology notes that Pro34‑containing NPY analogs, including [Pro34]NPY, can bind Y4 and Y5 receptors in addition to Y1; their selectivity is therefore defined relative to Y2 only [1]. The double‑substituted analog [Leu31,Pro34]NPY has been characterized with Ki values of 0.39 nM (Y1), ~10 nM (Y4), and 1–4 nM (Y5) . While [Pro34]NPY likely shares this broader profile, its single‑substitution chemistry may offer practical advantages in synthesis cost and yield for large‑scale procurement.

Receptor selectivity Off-target profiling Y4 receptor Y5 receptor

Best Research and Industrial Application Scenarios for Neuropeptide Y, Pro(34)- Based on Quantitative Differentiation Evidence


Cardiovascular Research Requiring Y1-Specific Pressor Responses Without Y2-Mediated Cardiac Vagal Modulation

In anesthetized rat or dog models, [Pro34]NPY can be used to selectively elevate arterial blood pressure via Y1 receptor activation while leaving vagal control of heart rate intact, a dissociation not achievable with native NPY [1]. This scenario is essential for studies investigating Y1‑mediated hypertensive mechanisms or screening Y1‑selective antagonists in vivo.

Autonomic Neuroscience Studies Dissecting Prejunctional vs Postjunctional NPY Receptor Contributions

By comparing responses to [Pro34]NPY (Y1‑selective) and NPY(13‑36) (Y2‑selective) in sympathetic neuroeffector preparations, researchers can unambiguously assign pre- and postjunctional effects to distinct receptor subtypes [1][2]. This approach underpins mechanistic studies of NPY in sympathetic cotransmission.

Ex Vivo Tissue Bath Assays for Y1‑Mediated Vasoconstriction in Isolated Blood Vessels

In isolated resistance vessels such as rat femoral artery or guinea‑pig caval vein, [Pro34]NPY evokes Y1‑dependent contraction with potency comparable to native NPY, while Y2‑preferring fragments remain inactive [3][4]. This makes [Pro34]NPY the ligand of choice for characterizing Y1 receptor‑mediated vascular reactivity in disease models.

Receptor Binding and Selectivity Profiling for NPY Receptor Subtype Classification

With its ~1000‑fold selectivity for Y1 over Y2 in radioligand binding assays [5], [Pro34]NPY serves as a reference Y1‑selective competitor for identifying and classifying NPY receptor subtypes in tissue homogenates or recombinant systems. Its use alongside Y2‑selective ligands (e.g., NPY(13‑36)) enables definitive subtype discrimination.

Quote Request

Request a Quote for neuropeptide Y, Pro(34)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.